molecular formula C8H10N4 B13014033 N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine

N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine

Cat. No.: B13014033
M. Wt: 162.19 g/mol
InChI Key: NHDAHKNLJYLKKB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine can be achieved through several synthetic routes. One common method involves the synthesis from pyrrole derivatives. This method typically includes the formation of a bromohydrazone intermediate, followed by the formation of a triazinium dicyanomethylide, and subsequent multistep synthesis . Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also employed in the preparation of this compound . Industrial production methods often involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding N-oxides, while reduction reactions can produce amine derivatives .

Scientific Research Applications

N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as a kinase inhibitor, making it a valuable compound in cancer research and treatment . Additionally, it has been studied for its antiviral properties, particularly in the context of RNA viruses . The compound’s versatility and effectiveness in various biological systems make it a valuable tool in scientific research.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

N-methyl-1-pyrrolo[2,1-f][1,2,4]triazin-7-ylmethanamine

InChI

InChI=1S/C8H10N4/c1-9-4-7-2-3-8-5-10-6-11-12(7)8/h2-3,5-6,9H,4H2,1H3

InChI Key

NHDAHKNLJYLKKB-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C2N1N=CN=C2

Origin of Product

United States

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